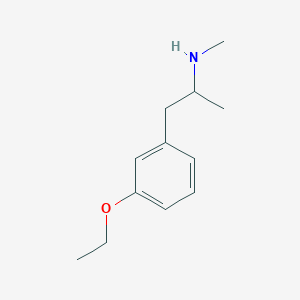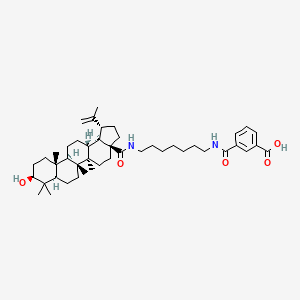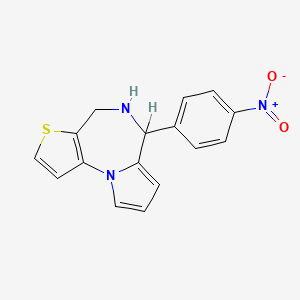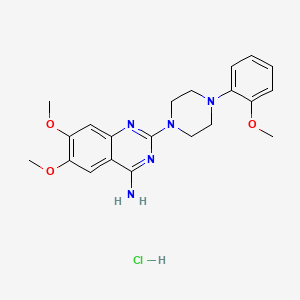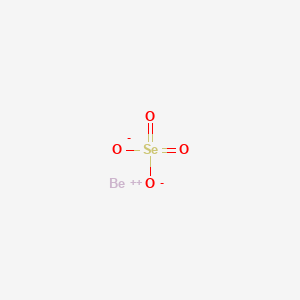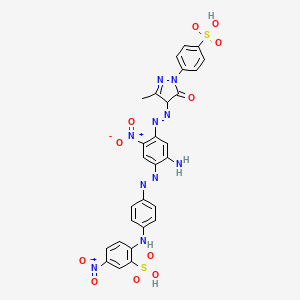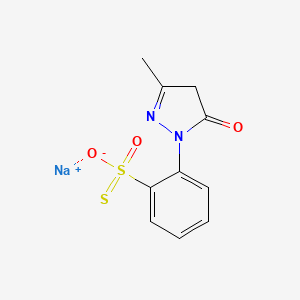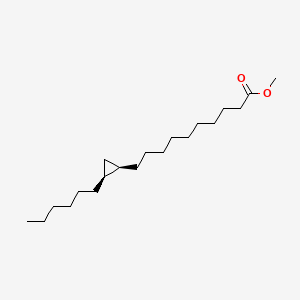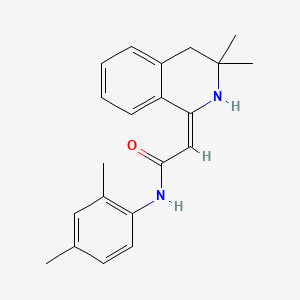![molecular formula C20H8O5 B12743962 12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone CAS No. 75083-40-8](/img/structure/B12743962.png)
12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone: is a complex polycyclic compound characterized by its unique structure and multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Cyclization Reactions: These reactions form the polycyclic core of the compound.
Oxidation Reactions: These introduce the ketone functionalities at specific positions.
Aromatic Substitution Reactions: These are used to introduce various substituents on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: This method is suitable for small to medium-scale production and allows for precise control over reaction conditions.
Continuous Flow Processing: This method is more suitable for large-scale production and offers advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone undergoes various types of chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.
Reduction: This reaction can reduce the ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dinaphtho[2,1-b1’,2’-d]furan: A structurally related compound with similar aromatic ring systems.
Naphthopyran: Another polycyclic compound with a fused pyran ring.
Uniqueness
12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone is unique due to its specific arrangement of fused rings and the presence of multiple ketone functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
75083-40-8 |
|---|---|
Molecular Formula |
C20H8O5 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone |
InChI |
InChI=1S/C20H8O5/c21-15-9-5-1-2-6-10(9)17(23)20-13(15)14-18(24)16(22)11-7-3-4-8-12(11)19(14)25-20/h1-8H |
InChI Key |
FPOCFZJOIORTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(O3)C(=O)C5=CC=CC=C5C4=O)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


